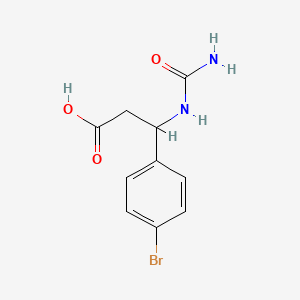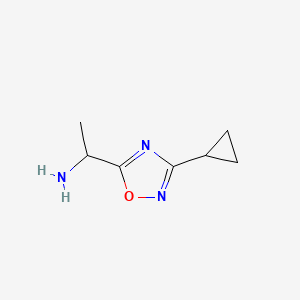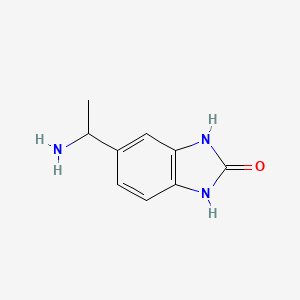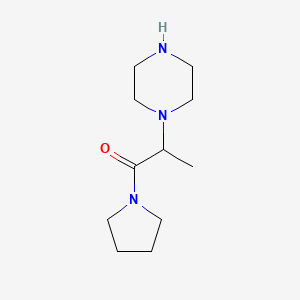
Fmoc-L-スレオニン一水和物
概要
説明
Fmoc-L-threonine monohydrate is a chemical compound widely used in the field of organic synthesis, particularly in peptide synthesis. It is an amino acid derivative where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and it is often used as a building block in the synthesis of peptides and proteins.
科学的研究の応用
Fmoc-L-threonine monohydrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: It is a key reagent in solid-phase peptide synthesis, allowing for the creation of complex peptides and proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Protein Engineering: It aids in the study and modification of protein structures for various applications.
Biomolecular Research: It is used in the study of protein-protein interactions and enzyme mechanisms.
作用機序
Target of Action
Fmoc-L-threonine monohydrate is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound works by protecting the amino group of an amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
Pharmacokinetics
Its stability under various conditions used in peptide synthesis is well-documented .
Result of Action
The use of Fmoc-L-threonine monohydrate in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-L-threonine monohydrate is influenced by the conditions under which peptide synthesis is carried out . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of Fmoc-L-threonine monohydrate .
生化学分析
Biochemical Properties
Fmoc-L-threonine monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. For instance, it reacts with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) during the Fmoc protection of the amine group . The nature of these interactions primarily involves the formation of bonds that facilitate the synthesis of peptides .
Cellular Effects
The effects of Fmoc-L-threonine monohydrate on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-L-threonine monohydrate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It is involved in enzyme inhibition or activation and changes in gene expression during peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Fmoc-L-threonine monohydrate exhibits stability and does not degrade easily . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to its role in peptide synthesis .
Metabolic Pathways
Fmoc-L-threonine monohydrate is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Fmoc-L-threonine monohydrate and its effects on activity or function are largely dependent on its role in peptide synthesis
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-L-threonine monohydrate is typically synthesized through the protection of the amino group of L-threonine with the Fmoc group. The process involves reacting L-threonine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of Fmoc-L-threonine monohydrate involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the monohydrate form.
化学反応の分析
Types of Reactions: Fmoc-L-threonine monohydrate undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Peptide Bond Formation: It can react with other amino acids or peptide fragments to form peptide bonds, a key step in solid-phase peptide synthesis.
Oxidation and Reduction: The hydroxyl group on the threonine backbone can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) are used.
Oxidation/Reduction: Various oxidizing and reducing agents can be employed depending on the desired reaction.
Major Products Formed:
Deprotection: Free amino acid (L-threonine).
Peptide Bond Formation: Peptides and proteins.
Oxidation/Reduction: Oxidized or reduced derivatives of threonine.
類似化合物との比較
Fmoc-L-alanine
Fmoc-L-lysine
Fmoc-L-tyrosine
Fmoc-L-serine
特性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-NRNQBQMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)







amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)


![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)

